Urolithin D Tetramethyl Ether is not typically found in significant amounts in nature but is synthesized from urolithin D through methylation processes. The primary sources of urolithins are dietary polyphenols, particularly ellagitannins, which undergo metabolic transformation in the gut.
The synthesis of Urolithin D Tetramethyl Ether generally involves the methylation of urolithin D. This process can be achieved using various methylating agents such as dimethyl sulfate or methyl iodide, typically in the presence of a base like potassium carbonate. The reaction is usually conducted in organic solvents such as acetone or dimethylformamide at elevated temperatures to facilitate the methylation process.
Urolithin D Tetramethyl Ether has a complex molecular structure characterized by multiple methoxy groups attached to a benzo[c]chromenone core.
Urolithin D Tetramethyl Ether can undergo several chemical reactions that modify its structure and properties.
These reactions can be tailored based on desired end products and specific conditions used during synthesis.
The mechanism of action for Urolithin D Tetramethyl Ether involves its interaction with biological pathways that regulate inflammation and oxidative stress. Research indicates that urolithins may modulate signaling pathways such as NF-kB, which plays a crucial role in inflammatory responses.
Urolithin D Tetramethyl Ether possesses distinct physical and chemical properties that influence its behavior in biological systems.
Urolithin D Tetramethyl Ether has several scientific applications due to its bioactive properties:
The biosynthesis of urolithin D tetramethyl ether originates from dietary ellagitannins found in pomegranates, walnuts, and berries. These compounds undergo hydrolysis in the gastrointestinal tract to release ellagic acid (EA), which serves as the primary precursor for urolithin production [1] [2]. Gut microbiota—particularly Gordonibacter species—orchestrate a multi-step conversion process, where EA is sequentially dehydroxylated and lactone-ring cleaved to form tetra-hydroxylated urolithin D [3] [8]. The tetramethyl ether derivative arises from enzymatic O-methylation of urolithin D, facilitated by microbial methyltransferases. This methylation enhances lipophilicity, altering tissue distribution and bioavailability compared to non-methylated urolithins [9].
Key determinants of conversion efficiency:
Table 1: Precursor Abundance in Dietary Sources
Dietary Source | Dominant Ellagitannin | EA Release Efficiency (%) |
---|---|---|
Pomegranate | Punicalagin | 58–75 |
Walnut | Pedunculagin | 32–41 |
Strawberry | Agrimoniin | 26–38 |
Raspberry | Sanguiin H-6 | 19–29 |
The bioconversion of EA to urolithin D tetramethyl ether involves three enzymatic phases: dehydroxylation, lactone cleavage, and methylation:
Phase 1: Dehydroxylation
Phase 2: Lactone Ring Cleavage
Phase 3: O-Methylation
Table 2: Key Enzymes in Urolithin D Tetramethyl Ether Biosynthesis
Enzyme | Function | Cofactor Requirements | Bacterial Source |
---|---|---|---|
Urolithin dehydroxylase | EA dehydroxylation | Methylviologen, NADPH | Gordonibacter urolithinfaciens |
Lactonase CcL | Lactone ring cleavage | Ca²⁺/Mg²⁺ | Collimonas spp. |
COMT | O-methylation of urolithin D | S-adenosyl methionine | Eubacterium limosum |
Metabolic engineering optimizes urolithin D tetramethyl ether production by modulating carbon flux and enzyme kinetics in bacterial chassis:
Strain Selection and Engineering:
Flux Balance Analysis (FBA) Insights:
Table 3: Metabolic Flux in Engineered Strains
Strain | Modification | Urolithin D TME Yield (mg/L) | Flux Change vs. Wild Type |
---|---|---|---|
G. urolithinfaciens (ΔudhR) | Dehydroxylase overexpression | 175 | +320% |
E. coli BL21 (pET-comt) | COMT expression | 89 | +210% |
Bifidobacterium longum (pSAM-metK) | SAM regeneration system | 280 | +650% |
Human subjects exhibit stratified urolithin production capacities, classified into three urolithin metabotypes (UMs):
Determinants of Metabotype Variation:
Consequences for Bioactivity:
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